Ethyl 4-amino-6-chloro-5-nitronicotinate
CAS No.: 690635-35-9
Cat. No.: VC2643865
Molecular Formula: C8H8ClN3O4
Molecular Weight: 245.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 690635-35-9 |
|---|---|
| Molecular Formula | C8H8ClN3O4 |
| Molecular Weight | 245.62 g/mol |
| IUPAC Name | ethyl 4-amino-6-chloro-5-nitropyridine-3-carboxylate |
| Standard InChI | InChI=1S/C8H8ClN3O4/c1-2-16-8(13)4-3-11-7(9)6(5(4)10)12(14)15/h3H,2H2,1H3,(H2,10,11) |
| Standard InChI Key | NTNJJLYBWLJZBS-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CN=C(C(=C1N)[N+](=O)[O-])Cl |
| Canonical SMILES | CCOC(=O)C1=CN=C(C(=C1N)[N+](=O)[O-])Cl |
Introduction
Structural Characteristics and Physical Properties
Ethyl 4-amino-6-chloro-5-nitronicotinate is a substituted pyridine derivative with multiple functional groups arranged around a central pyridine ring. The compound features an amino group at position 4, a chlorine atom at position 6, a nitro group at position 5, and an ethyl carboxylate group at position 3, creating a molecule with diverse chemical reactivity profiles .
Chemical Identity and Basic Properties
The following table summarizes the key identifying information and physical properties of ethyl 4-amino-6-chloro-5-nitronicotinate:
| Property | Value |
|---|---|
| CAS Number | 690635-35-9 |
| IUPAC Name | Ethyl 4-amino-6-chloro-5-nitropyridine-3-carboxylate |
| Molecular Formula | C₈H₈ClN₃O₄ |
| Molecular Weight | 245.62 g/mol |
| MFCD Number | MFCD14581634 |
The compound has several synonyms in chemical literature, including "3-Pyridinecarboxylic acid, 4-amino-6-chloro-5-nitro-, ethyl ester" and "4-Amino-6-chloro-5-nitro-pyridine-3-carboxylic acid ethyl ester" . These alternative nomenclatures reflect the different conventions used in chemical databases and research publications.
Physicochemical Characteristics
Ethyl 4-amino-6-chloro-5-nitronicotinate possesses important physicochemical properties that influence its behavior in chemical reactions and biological systems:
| Parameter | Value | Significance |
|---|---|---|
| LogP | 2.50650 / 2.35 | Indicates moderate lipophilicity |
| Polar Surface Area (PSA) | 111.03 / 108 Ų | Important for membrane permeability prediction |
| Heavy Atoms Count | 16 | Structural complexity indicator |
| Rotatable Bond Count | 4 | Affects molecular flexibility |
| Number of Rings | 1 | Basic structural feature |
| Carbon Bond Saturation (Fsp3) | 0.25 | Indicates aromaticity dominance |
| Hydrogen Bond Acceptors | 5 | Important for intermolecular interactions |
| Hydrogen Bond Donors | 1 | Influences solubility and binding properties |
The moderate LogP value of approximately 2.5 suggests a balance between hydrophilic and lipophilic character, which may be favorable for certain pharmaceutical applications requiring membrane permeability . The substantial polar surface area indicates potential limitations in passive membrane diffusion but good water solubility.
Synthesis and Preparation Methods
Ethyl 4-amino-6-chloro-5-nitronicotinate can be synthesized through selective amination of ethyl 4,6-dichloro-5-nitronicotinate. The documented synthesis route provides important insights into the preparation of this compound under laboratory conditions.
Chemical Reactivity and Reaction Profiles
The structural features of ethyl 4-amino-6-chloro-5-nitronicotinate confer specific reactivity patterns that are relevant to its applications in organic synthesis and medicinal chemistry.
Reactive Centers
Ethyl 4-amino-6-chloro-5-nitronicotinate contains several reactive functional groups:
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The remaining chlorine atom at position 6 serves as a potential site for further nucleophilic aromatic substitution reactions
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The primary amino group can participate in numerous transformations including acylation, alkylation, and diazotization
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The nitro group offers possibilities for reduction to an amino group or other nitrogen-containing functionalities
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The ethyl ester group provides opportunities for hydrolysis, transesterification, or reduction
These reactive centers make the compound versatile as an intermediate in multi-step synthetic pathways .
Applications in Research and Development
Ethyl 4-amino-6-chloro-5-nitronicotinate has been identified in scientific literature primarily as an intermediate in synthetic pathways and as a compound with potential pharmaceutical applications.
| Identifier | Value |
|---|---|
| CAS Number | 690635-35-9 |
| MDL Number | MFCD14581634 |
| HS Code | 2933399090 / 2933399990 |
These identifiers facilitate tracking for import/export, regulatory compliance, and inventory management .
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